5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-
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Description
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a useful research compound. Its molecular formula is C17H16FN3O3S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
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Biological Activity
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo- is a compound of significant interest due to its diverse biological activities, particularly in the field of antimycobacterial and antibacterial research. This article synthesizes current findings related to the biological activity of this compound, emphasizing its efficacy against various pathogens and its potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C18H18FN3O3S
- Molecular Weight : 361.391 g/mol
- CAS Number : 84339-01-5
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of 5H-thiazolo(3,2-a)quinoline-4-carboxylic acid exhibit potent antimycobacterial activity. A notable study synthesized several derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (MTB) and multi-drug resistant strains (MDR-TB). Among these, one derivative was particularly effective, showing a minimum inhibitory concentration (MIC) of 0.08 μM against MTB and MDR-TB, which is significantly more potent than isoniazid .
Table 1: Antimycobacterial Activity of Selected Derivatives
Compound ID | MIC (μM) against MTB | MIC (μM) against MDR-TB | Comparison with Isoniazid |
---|---|---|---|
10q | 0.08 | <0.08 | 4.5 times more potent |
Isoniazid | >0.36 | >0.36 | - |
In vivo studies indicated that the most active compound reduced bacterial load in lung and spleen tissues significantly at a dose of 50 mg/kg body weight, demonstrating its potential as a therapeutic agent for tuberculosis .
Antibacterial Activity
In addition to its antimycobacterial properties, the compound has shown promising antibacterial activity. It has been tested against various strains including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the derivatives enhanced their binding affinity to bacterial enzymes, leading to improved antibacterial efficacy .
Table 2: Antibacterial Activity Against Various Strains
Compound ID | Tested Strain | Activity Level |
---|---|---|
5a | S. aureus | Significant |
5a | E. coli | Most active |
5b | MRSA | Moderate |
5b | P. aeruginosa | Weak |
The results indicated that compounds with higher lipophilicity displayed greater antibacterial activity, suggesting that molecular structure plays a critical role in their effectiveness .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines revealed low cytotoxicity for the most active compounds. For instance, compounds showed IC50 values similar to established antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for further development .
Table 3: Cytotoxicity Profiles of Selected Compounds
Compound ID | IC50 (μg/mL) in RAW 264.7 Cells |
---|---|
5a | 98.2 |
5b | 56.8 |
Ampicillin | Comparable |
Properties
CAS No. |
84339-00-4 |
---|---|
Molecular Formula |
C17H16FN3O3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-fluoro-8-(4-methylpiperazin-1-yl)-5-oxo-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H16FN3O3S/c1-19-2-4-20(5-3-19)13-9-12-10(8-11(13)18)15(22)14(17(23)24)16-21(12)6-7-25-16/h6-9H,2-5H2,1H3,(H,23,24) |
InChI Key |
PWWGCHOOEGIWEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
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